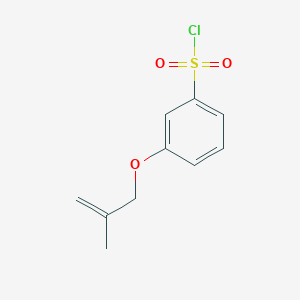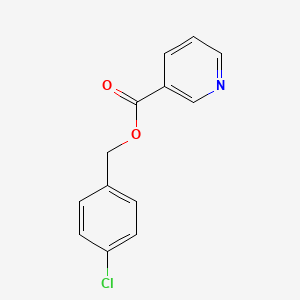
Nicotinic acid, (4-chlorophenyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid, (4-chlorophenyl)methyl ester is a chemical compound with the formula C13H10ClNO2 and a molecular weight of 247.677 . It is a derivative of nicotinic acid, also known as niacin .
Molecular Structure Analysis
The molecular structure of Nicotinic acid, (4-chlorophenyl)methyl ester consists of a nicotinic acid moiety and a (4-chlorophenyl)methyl group attached through an ester linkage . The IUPAC Standard InChI for this compound is InChI=1S/C13H10ClNO2/c14-12-5-3-10(4-6-12)9-17-13(16)11-2-1-7-15-8-11/h1-8H,9H2 .Wissenschaftliche Forschungsanwendungen
Industrial Production
Nicotinic acid, a naturally occurring pyridine carboxylic acid found in vitamin PP, is essential for humans and animals and is used as an antipelagic agent. Industrially, it is mainly produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. However, this process generates nitrous oxide, a potent greenhouse gas. Recent research highlights the need for new, ecologically friendly methods to produce nicotinic acid, focusing on methods with potential industrial applications (Lisicki, Nowak, & Orlińska, 2022).
Antinociceptive Activity
Methyl nicotinate, a methyl ester of nicotinic acid, has shown effective peripheral and central antinociceptive activity. Synthesized through the esterification of nicotinic acid, it significantly reduced pain responses in animal models, suggesting potential for pain management applications (Erharuyi, Igbe, Falodun, Enadeghe, & Igbinedion, 2015).
Lipid-Lowering Effects
Nicotinic acid has been recognized for its lipid-lowering properties for over 50 years. Its primary action is to decrease lipolysis in adipose tissue. The identification of nicotinic acid receptors, such as PUMA-G and HM74 in adipocytes, has provided insights into its mechanism of action. This discovery is crucial for the development of new drugs to treat dyslipidemia (Tunaru, Kero, Schaub, Wufka, Blaukat, Pfeffer, & Offermanns, 2003).
Herbicidal Activity
Nicotinic acid derivatives have been explored for their herbicidal activity. Specifically, N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have shown promising herbicidal activity against various weeds, providing a basis for developing new herbicides (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
Vasorelaxation and Antioxidant Properties
Thionicotinic acid derivatives of nicotinic acid have exhibited notable vasorelaxation and antioxidative properties. These compounds, including 2-(1-adamantylthio)nicotinic acid, have potential therapeutic applications due to their vasorelaxant and antioxidant effects, as demonstrated in studies involving rat thoracic aorta and antioxidative assays (Prachayasittikul, Wongsawatkul, Worachartcheewan, Nantasenamat, Ruchirawat, & Prachayasittikul, 2010).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in cell biology . The compound’s interaction with its targets could lead to alterations in cellular functions, contributing to its biological activity.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways . These pathways and their downstream effects contribute to the compound’s overall biological activity.
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that this compound may have similar effects . These effects could include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)methyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-5-3-10(4-6-12)9-17-13(16)11-2-1-7-15-8-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUZHFKASOGKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinic acid, (4-chlorophenyl)methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione](/img/structure/B2941167.png)
![[5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2941168.png)
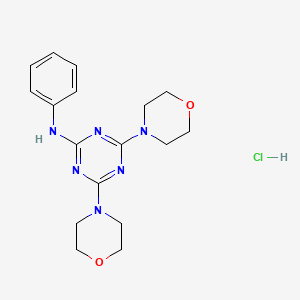
![2-Ethoxy-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2941171.png)
![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate](/img/structure/B2941172.png)
![N-[(3-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2941179.png)

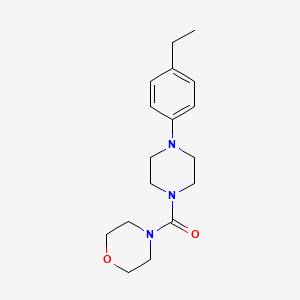
![Ethyl 5-(2-ethylbutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2941183.png)
![2-(furan-2-yl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2941185.png)
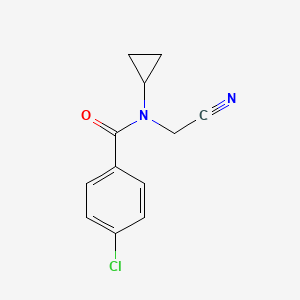
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide](/img/structure/B2941187.png)
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2941188.png)
